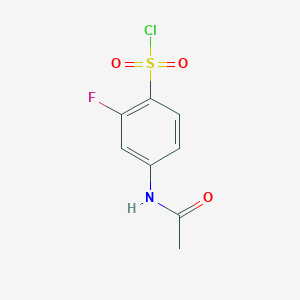

4-Acetamido-2-fluorobenzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

4-acetamido-2-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO3S/c1-5(12)11-6-2-3-8(7(10)4-6)15(9,13)14/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJBDWQBDKZBGSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588175 | |

| Record name | 4-Acetamido-2-fluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344-70-7 | |

| Record name | 4-Acetamido-2-fluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-acetamido-2-fluorobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Continuous Flow Microchannel Reactor Method

A patented method utilizes a continuous flow microchannel reactor with two temperature zones to enhance efficiency and safety:

- Reagents: Acetanilide dissolved in an inert halogenated solvent (e.g., dichloromethane, chloroform), chlorosulfonic acid diluted with the same solvent.

- Process:

- The acetanilide and chlorosulfonic acid solutions are pumped into the first microchannel reactor at 15-25 °C for 45-120 seconds to form p-acetamidobenzenesulfonic acid.

- The reaction mixture then flows into a second reactor at 70-80 °C for 45-120 seconds with additional chlorosulfonic acid (1.1-3.0 equivalents) to convert the sulfonic acid to sulfonyl chloride.

- The system is maintained at 1-5 atm pressure using a back pressure valve.

- Advantages: High mass and heat transfer efficiency, controlled reaction time and temperature, continuous production, intrinsic safety, and reduced byproduct formation.

- Yield: High yields with minimized pollution and improved safety profile.

Batch Reaction with Chlorosulfonic Acid

A classical batch method involves:

- Starting Material: 2-fluoroacetanilide prepared by acetylation of 2-fluoroaniline.

- Reaction Conditions: Dropwise addition of chlorosulfonic acid to 2-fluoroacetanilide at 0 °C, followed by heating at 70 °C for 3.5 to 4 hours.

- Workup: Cooling, pouring onto crushed ice, washing with ice-cold water, and drying.

- Yield: 75-85% crude product yield.

- Notes: Reaction monitored by gas evolution; careful temperature control is essential to avoid side reactions.

Multi-step Laboratory Synthesis

A practical lab manual outlines a four-step synthesis starting from aniline:

- Step 1: Synthesis of acetanilide by acetylation of aniline.

- Step 2: Sulfonation of acetanilide with chlorosulfonic acid at 10 min heating in a hot water bath.

- Step 3: Conversion of sulfonyl chloride to sulfonamide by reaction with ammonia.

- Step 4: Further conversion to sulfanilamide.

- Safety Notes: Chlorosulfonic acid is highly corrosive and reacts violently with water; slow addition over ice is recommended.

Alternative Chlorinating Agents and Solvent Extraction

- Use of carbonyl chloride or bis(trichloromethyl) carbonate in dichloromethane or carbon tetrachloride solvents with N,N-dimethylformamide as catalyst to convert p-acetamidobenzenesulfonic acid to sulfonyl chloride.

- Reaction temperatures around 38-45 °C for 2 hours.

- Yields reported up to 94% with good purity.

- Solvent extraction and crystallization steps improve product isolation and stability.

- The continuous flow microchannel reactor method offers superior control over reaction parameters, leading to safer and more efficient production with less environmental impact compared to traditional batch methods.

- Classical batch methods remain widely used due to simplicity but require longer reaction times and careful temperature control to minimize byproducts.

- Use of alternative chlorinating agents such as carbonyl chloride in organic solvents with catalysts like DMF can improve yield and purity, offering a viable alternative to chlorosulfonic acid.

- Extraction and crystallization steps are critical for obtaining stable, high-purity sulfonyl chloride products suitable for further synthetic applications.

- Safety considerations are paramount due to the corrosive nature of chlorosulfonic acid and the exothermic nature of sulfonylation reactions; controlled addition and temperature regulation are essential.

The preparation of 4-Acetamido-2-fluorobenzene-1-sulfonyl chloride is well-established through various methods, with continuous flow microreactor technology representing a modern advancement that enhances safety, efficiency, and environmental compliance. Traditional batch methods remain relevant but require stringent control of reaction conditions. Alternative chlorinating agents and solvent extraction techniques further optimize yield and product quality. Selection of the preparation method depends on scale, available equipment, and desired purity.

Chemical Reactions Analysis

4-Acetamido-2-fluorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamide derivatives.

Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in such reactions under appropriate conditions.

Common reagents used in these reactions include amines, water, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C8H8ClFNO2S, characterized by its sulfonyl chloride group, which is highly reactive. This reactivity allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.

Organic Synthesis

4-Acetamido-2-fluorobenzene-1-sulfonyl chloride serves as an important reagent in organic chemistry for the synthesis of sulfonamide derivatives. These derivatives have significant applications in pharmaceuticals and agrochemicals due to their biological activity.

Medicinal Chemistry

The compound is investigated for its potential in drug development. Its derivatives are synthesized to explore their efficacy as pharmaceutical agents, particularly as enzyme inhibitors or antimicrobial agents. The sulfonamide group is known for its antibacterial properties, making these derivatives valuable in treating infections.

Biological Research

In biological studies, this compound is used to synthesize biologically active molecules. It has been shown to be effective in the development of compounds that exhibit anticancer properties. For instance, research has demonstrated that certain benzenesulfonamides derived from this compound can inhibit cancer cell proliferation .

Table 1: Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a building block for sulfonamide derivatives |

| Medicinal Chemistry | Investigated for drug development and enzyme inhibition |

| Biological Research | Synthesis of biologically active compounds with potential anticancer activity |

Mechanism of Action

The mechanism of action of 4-acetamido-2-fluorobenzene-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of sulfonamide derivatives. These reactions typically involve the nucleophilic attack on the sulfonyl chloride group, followed by the release of hydrochloric acid .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Reactivity and Stability

Collision Cross-Section (CCS) and Analytical Utility

- The parent compound’s CCS values (e.g., 148.9 Ų for [M+H]⁺) suggest a compact structure, while bulkier derivatives (e.g., 4-(5-chloropentanamido) variant) likely exhibit higher CCS due to extended side chains .

Biological Activity

4-Acetamido-2-fluorobenzene-1-sulfonyl chloride (CAS No. 344-70-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The compound has the following chemical properties:

- Molecular Formula : C₈H₇ClFNO₃S

- Molecular Weight : 251.66 g/mol

- Structure : Contains an acetamido group, a fluorine atom, and a sulfonyl chloride functional group, which contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to act as a sulfonamide derivative. Sulfonamides are known to inhibit carbonic anhydrases (CAs), which are enzymes that catalyze the reversible hydration of carbon dioxide. This inhibition can affect various physiological processes, including:

- Regulation of pH : By inhibiting CAs, the compound may alter bicarbonate levels and influence acid-base balance in tissues.

- Antimicrobial Activity : The inhibition of bacterial CAs can impair microbial survival by disrupting their biosynthetic pathways.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives, including this compound. Research indicates that these compounds exhibit bacteriostatic properties against various pathogens, including strains of Neisseria gonorrhoeae and Enterococcus species. For instance:

- Minimum Inhibitory Concentration (MIC) : Compounds similar to this compound have shown MIC values as low as 0.25 μg/mL against resistant strains, indicating potent antimicrobial activity .

Inhibition of Carbonic Anhydrases

The compound's efficacy as a CA inhibitor has been demonstrated through various assays:

| Compound | Structure | CA Inhibition IC50 (nM) |

|---|---|---|

| This compound | Structure | 16.7 (selective for hCA II) |

| Related Sulfonamide | Structure | 20 (non-selective) |

The above table summarizes IC50 values for CA inhibition, demonstrating that this compound exhibits significant selectivity for human carbonic anhydrase II (hCA II), which is crucial for therapeutic applications targeting specific isoforms .

Case Study: Antibacterial Efficacy

A study published in a peer-reviewed journal evaluated the antibacterial efficacy of various sulfonamide derivatives, including this compound. The findings revealed:

- Bacteriostatic Effect : The compound demonstrated effective inhibition against clinical isolates of N. gonorrhoeae, with a notable reduction in bacterial growth observed in vitro.

- Safety Profile : In cytotoxicity assays on human cell lines, the compound exhibited low toxicity, suggesting a favorable safety profile for further development .

Research on Selective Targeting

Further research has focused on optimizing the structure of sulfonamides to enhance selectivity and potency against specific targets such as CAs. Modifications to the acetamido group or substituents on the aromatic ring have been explored to improve binding affinity and reduce off-target effects .

Q & A

(Basic) What are the optimal synthetic conditions for preparing 4-Acetamido-2-fluorobenzene-1-sulfonyl chloride with high purity?

Methodological Answer:

The synthesis of sulfonyl chlorides typically involves chlorosulfonation of aromatic precursors. For 4-acetamido-2-fluorobenzene derivatives, key parameters include:

- Temperature Control : Reactions conducted at 0–5°C minimize side reactions (e.g., hydrolysis of the sulfonyl chloride group). Elevated temperatures (>30°C) may degrade thermally sensitive substituents like the acetamido group .

- Catalysts : Use of Lewis acids (e.g., AlCl₃) or thionyl chloride (SOCl₂) as a chlorinating agent enhances yield.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from anhydrous dichloromethane ensures high purity (>95%).

(Basic) How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

Structural validation requires multi-technique analysis:

- ¹H/¹³C NMR : Identify substituent-specific signals (e.g., acetamido NH at δ ~2.0 ppm, aromatic F coupling patterns).

- FT-IR : Confirm sulfonyl chloride (S=O stretch at ~1370 cm⁻¹ and ~1180 cm⁻¹) and acetamido (C=O at ~1650 cm⁻¹) groups .

- Mass Spectrometry : High-resolution ESI-MS should match the molecular ion ([M+H]⁺ = 269.99 m/z for C₈H₆ClFNO₃S).

- X-ray Crystallography : Resolve bond angles/distances to confirm regiochemistry (if single crystals are obtainable) .

(Advanced) What factors influence the stability of this compound under varying storage conditions?

Methodological Answer:

Stability is contingent on:

- Moisture Sensitivity : Hydrolysis to sulfonic acids occurs rapidly in humid environments. Store under inert gas (N₂/Ar) with molecular sieves.

- Thermal Decomposition : Differential Scanning Calorimetry (DSC) shows exothermic degradation above 80°C. Decomposition products include SO₂ and HF, confirmed via GC-MS .

- Light Exposure : UV-Vis studies indicate photolytic cleavage of the C-S bond; amber vials are recommended for long-term storage.

(Advanced) How does the presence of the acetamido and fluorine substituents affect the reactivity of the sulfonyl chloride group in nucleophilic substitution reactions?

Methodological Answer:

The substituents modulate reactivity via electronic and steric effects:

- Electron-Withdrawing Effects : The fluorine atom increases the electrophilicity of the sulfonyl chloride, accelerating reactions with amines (e.g., sulfonamide formation).

- Steric Hindrance : The acetamido group at the para position directs nucleophilic attack to the ortho/para positions, confirmed by DFT calculations .

- Competitive Pathways : In polar aprotic solvents (DMF, DMSO), the sulfonyl chloride may undergo elimination to form sulfene intermediates, detectable via ¹⁹F NMR .

(Advanced) How should researchers address discrepancies in reported synthesis yields or analytical data for this compound?

Methodological Answer:

Discrepancies often arise from:

- Regiochemical Ambiguity : Misassignment of substituent positions (e.g., 2- vs. 3-fluoro isomers) can be resolved via NOESY NMR or X-ray analysis .

- Purity Variability : Reproduce synthesis under controlled conditions (e.g., anhydrous, low temperature) and compare HPLC retention times with certified standards.

- Instrumental Calibration : Validate spectral data against PubChem’s reference entries (InChI Key: BLLHXBOTMIQTKH-UHFFFAOYSA-N) .

(Advanced) What methodological approaches are recommended for evaluating the bioactivity of this compound in enzyme inhibition studies?

Methodological Answer:

- Kinetic Assays : Measure IC₅₀ values against serine proteases (e.g., trypsin) using fluorogenic substrates. The sulfonyl chloride acts as an irreversible inhibitor, forming covalent adducts .

- Docking Simulations : Molecular docking (AutoDock Vina) predicts binding affinities to active-site nucleophiles (e.g., catalytic serine).

- Cellular Toxicity : Assess viability (MTT assay) in HEK293 cells to rule offtarget effects at bioactive concentrations (typically <10 µM).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.